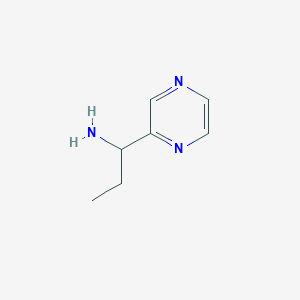
1-(Pyrazin-2-YL)propan-1-amine
Vue d'ensemble
Description
1-(Pyrazin-2-YL)propan-1-amine, commonly known as 1-Pyrazin-2-ylpropan-1-amine, is an important organic compound that has been widely studied for its various applications in scientific research. It is a white, crystalline solid that is soluble in water and ethanol, and is widely used in pharmaceuticals, agriculture, and other industries. 1-Pyrazin-2-ylpropan-1-amine is an important intermediate in the synthesis of other compounds, and is used in a variety of reactions. It has been studied for its biochemical and physiological effects, and is used in a wide range of laboratory experiments.
Applications De Recherche Scientifique
1-Pyrazin-2-ylpropan-1-amine is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of organic dyes, catalysts, and other compounds. In addition, 1-Pyrazin-2-ylpropan-1-amine is used in the synthesis of polymers, and is an important intermediate in the synthesis of a variety of organic compounds.
Mécanisme D'action
1-Pyrazin-2-ylpropan-1-amine is an important intermediate in the synthesis of other compounds, and its mechanism of action is dependent on the reaction in which it is used. In the Fischer indole synthesis, 1-Pyrazin-2-ylpropan-1-amine acts as a nucleophile and reacts with an aromatic aldehyde in an acidic medium to form an indole. In the reductive amination of aldehydes, 1-Pyrazin-2-ylpropan-1-amine acts as a nucleophile and reacts with an aldehyde in the presence of a reducing agent to form an amine. In the reaction of ethyl acetoacetate with ammonia, 1-Pyrazin-2-ylpropan-1-amine acts as a base and reacts with ethyl acetoacetate in an acidic medium to form an amine.
Biochemical and Physiological Effects
1-Pyrazin-2-ylpropan-1-amine has been studied for its biochemical and physiological effects. It has been found to have antifungal and antibacterial properties, and has been shown to inhibit the growth of several species of bacteria. In addition, 1-Pyrazin-2-ylpropan-1-amine has been found to have anti-inflammatory and anti-cancer properties, and has been used in the treatment of several types of cancer. It has also been found to possess analgesic, sedative, and anti-convulsant properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-Pyrazin-2-ylpropan-1-amine is a useful intermediate in a variety of laboratory experiments. It is relatively stable, and can be stored for long periods of time without degradation. In addition, it is soluble in water and ethanol, making it easy to work with in a variety of solvents. However, 1-Pyrazin-2-ylpropan-1-amine is also sensitive to light and air, and can be easily oxidized in the presence of oxygen.
Orientations Futures
1-Pyrazin-2-ylpropan-1-amine has a wide range of potential applications in scientific research. It has been studied for its biochemical and physiological effects, and could be used in the development of new drugs and therapies. In addition, 1-Pyrazin-2-ylpropan-1-amine could be used in the synthesis of organic dyes and catalysts, and could be used in the synthesis of polymers. Finally, 1-Pyrazin-2-ylpropan-1-amine could be used in the synthesis of other organic compounds, and could be used as an intermediate in the synthesis of other compounds.
Propriétés
IUPAC Name |
1-pyrazin-2-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-6(8)7-5-9-3-4-10-7/h3-6H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIGJODTCNZNMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=CN=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-ethoxyphenyl)-N-(3-ethoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2460692.png)

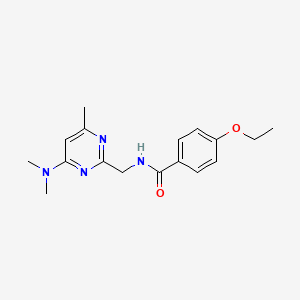

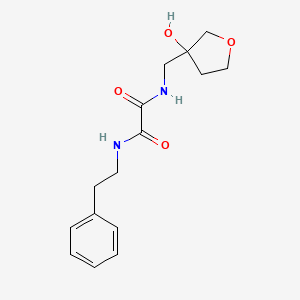

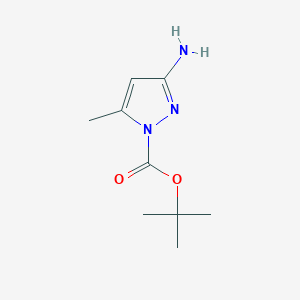

![3-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-methylpropyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2460707.png)
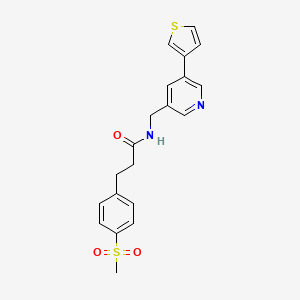
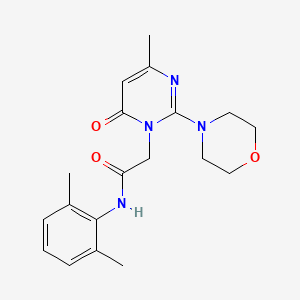
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2460711.png)
![2-[[4-(Diethylsulfamoyl)benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2460712.png)
